molecular formula C10H17BrN2 B1293061 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole CAS No. 1171717-09-1

4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole

Cat. No.: B1293061
CAS No.: 1171717-09-1
M. Wt: 245.16 g/mol
InChI Key: ZDVUWUPSJNIEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole (CAS 1171717-09-1) is a brominated pyrazole derivative of high interest in organic and medicinal chemistry research. With a molecular formula of C10H17BrN2 and a molecular weight of 245.164 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure features an aromatic pyrazole ring and several rotatable bonds, which contribute to its utility in constructing diverse molecular architectures . Key physical properties include an estimated boiling point between 252.55°C and 276.46°C, a melting point of approximately 74.68°C, and a density of 1.24 g/cm³ . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, as this material may cause skin and eye irritation . Researchers value this compound for its potential as a key intermediate in developing novel pharmaceuticals and other specialty chemicals.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-(3-methylbutyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2/c1-7(2)5-6-13-9(4)10(11)8(3)12-13/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVUWUPSJNIEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649267
Record name 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171717-09-1
Record name 4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with 3-methylbutyl groups. This process can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its antibacterial properties and enzyme inhibition capabilities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity against various strains, including multi-drug resistant bacteria. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 6.25 mg/mL against XDR-Salmonella Typhi, indicating strong antibacterial potential .

CompoundMIC (mg/mL)MBC (mg/mL)
This compound6.2512.5
Other analogsVaries (up to 50)Varies (up to 100)

Enzyme Inhibition

The compound has also been studied for its ability to inhibit alkaline phosphatase (ALP), an enzyme involved in various biological processes. The IC50 value for this compound was found to be 1.469 ± 0.02 µM, indicating it as a potent inhibitor . The mechanism of inhibition appears to be competitive, as evidenced by enzyme kinetics studies.

In silico studies have provided insights into the molecular interactions between the compound and target proteins. Docking studies revealed that the compound forms multiple hydrogen bonds with key amino acid residues in the active site of ALP, which is crucial for its inhibitory activity .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on XDR-Salmonella Typhi : This study evaluated the antibacterial efficacy of various pyrazole derivatives against XDR-Salmonella Typhi. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with low MIC values .
  • Enzyme Inhibition Studies : A detailed investigation into the inhibition of alkaline phosphatase demonstrated that this compound could serve as a lead in drug development aimed at conditions where ALP is implicated .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Compound Name / Substituent (1-position) Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
4-Bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole* C₁₀H₁₇BrN₂ 245.16 N/A Hydrophobic alkyl chain; moderate steric hindrance -
4-Bromo-3,5-dimethyl-1-(2,4,6-triisopropylphenylsulfonyl)-1H-pyrazole C₂₀H₂₉BrN₂O₂S 441.42 68–70 Bulky sulfonyl group; low synthetic yield (12%)
4-Bromo-3,5-dimethyl-1-(4-toluenesulfonyl)-1H-pyrazole C₁₃H₁₅BrN₂O₂S 351.24 N/A (white solid) Tosyl group enhances stability; high yield (76%)
4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole C₁₁H₁₁BrN₂ 251.13 N/A Aromatic phenyl group; potential π-π stacking interactions
4-Bromo-1-isopropyl-3,5-dimethyl-1H-pyrazole C₈H₁₃BrN₂ 217.11 N/A Shorter alkyl chain; reduced steric hindrance
4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole C₉H₁₅BrN₂O 247.13 N/A Ether functionality enhances polarity
1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole C₈H₁₁BrN₂ 215.09 N/A Allyl group introduces unsaturation; reactive toward electrophilic addition

Notes:

  • Bulk and Reactivity : Bulky substituents like 2,4,6-triisopropylphenylsulfonyl () reduce synthetic efficiency (12% yield) due to steric hindrance, whereas smaller groups like tosyl () allow higher yields (76%) .
  • Aromatic vs. Aliphatic Substituents : Phenyl-substituted derivatives () may exhibit π-π interactions in crystal packing, as seen in structurally related nitro-phenyl pyrazoles () .

Preparation Methods

N-Alkylation of Pyrazole Derivatives

One common approach to prepare N-substituted pyrazoles is the alkylation of the pyrazole nitrogen using alkyl halides under basic conditions. For example, the preparation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole was achieved by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide in dry DMF, yielding the O-alkylated product in 88% yield after purification. This method highlights the efficiency of sodium hydride as a base to deprotonate the pyrazole nitrogen, allowing nucleophilic substitution by the alkyl halide.

Applying this to this compound, the N-alkylation step would involve:

  • Starting with 4-bromo-3,5-dimethyl-1H-pyrazole.
  • Treating with a strong base such as sodium hydride (NaH) in an aprotic solvent like DMF at low temperature (0 °C).
  • Adding 3-methylbutyl bromide or iodide dropwise to effect the N-alkylation.
  • Stirring the reaction mixture at elevated temperature (e.g., 60 °C) to complete the substitution.
  • Work-up involving aqueous quenching, extraction with organic solvents, drying, and purification by column chromatography.

This method ensures selective alkylation at the pyrazole nitrogen without affecting the bromine substituent at position 4 or the methyl groups at positions 3 and 5.

Bromination of Pyrazole Ring

Selective bromination at the 4-position of pyrazoles can be achieved using N-bromosuccinimide (NBS) under controlled conditions. For example, chemoselective bromination of bipyrazoles was optimized by varying the equivalents of NBS, reaction time, and heating method (microwave vs. conventional heating). Key findings include:

Entry NBS (equiv.) Heating Method Time Yield of Monobrominated Product (%) Notes
1 1.0 Microwave 15 min 47 Partial conversion, mixture of mono- and dibrominated products
2 1.5 Microwave 4 h 69 Total conversion, increased yield of monobrominated product
3 1.5 Conventional 24 h 58 Longer reaction time required for similar yield

Microwave irradiation significantly reduces reaction time while maintaining or improving yield. These conditions can be adapted for bromination of 3,5-dimethylpyrazoles to install the bromine at the 4-position selectively.

Synthesis of Substituted Pyrazole Core

The 3,5-dimethyl substitution pattern on the pyrazole ring is typically introduced during the pyrazole ring formation step. Pyrazoles can be synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, hydrazine condensation with methylated diketones or β-ketoesters yields 3,5-dimethylpyrazoles. The subsequent bromination and N-alkylation steps are then performed on this core.

Summary of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Condensation of hydrazine with methylated diketone 3,5-Dimethylpyrazole core
2 Bromination NBS, microwave heating, 1.5 equiv, 4 h Selective bromination at 4-position
3 N-Alkylation NaH, DMF, 3-methylbutyl halide, 0 °C to 60 °C Introduction of 3-methylbutyl substituent at N-1

Research Findings and Optimization

  • Base selection: Sodium hydride is preferred for its strong basicity and ability to cleanly deprotonate the pyrazole nitrogen, enabling efficient alkylation.
  • Solvent: Dry DMF is widely used for its polar aprotic nature, dissolving both the pyrazole and alkyl halide and stabilizing the anion intermediate.
  • Temperature control: Low temperature during base addition prevents side reactions; elevated temperature during alkylation improves reaction rate.
  • Bromination conditions: Microwave-assisted bromination with NBS provides higher yields and shorter reaction times compared to conventional heating.
  • Purification: Column chromatography using silica gel with ethyl acetate/n-hexane mixtures effectively isolates the pure product.

Data Table: Representative Reaction Conditions and Yields

Compound Reagents/Conditions Yield (%) Notes
4-Bromo-3,5-dimethyl-1H-pyrazole Hydrazine + methyl diketone, reflux in ethanol 70-80 Formation of pyrazole core
4-Bromo-3,5-dimethyl-1H-pyrazole NBS (1.5 equiv), microwave, 4 h, 150 °C 69 Selective bromination at 4-position
This compound NaH (1 equiv), DMF, 0 °C to 60 °C, 3-methylbutyl bromide 60-75 N-alkylation step

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-bromo-3,5-dimethyl-1-(3-methylbutyl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves alkylation of a brominated pyrazole precursor. Key steps include:

  • Alkylation : Reacting 4-bromo-3,5-dimethyl-1H-pyrazole with 3-methylbutyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or THF) .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate the product .
  • Optimization :
    • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.
    • Catalyst : Phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency.
    • Solvent : Anhydrous THF minimizes hydrolysis of the alkylating agent .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

TechniqueApplicationKey ParametersEvidence
¹H/¹³C NMR Confirm substitution pattern and alkyl chain integration400 MHz, DMSO-d₆; δ 2.50 ppm (DMSO reference)
FTIR Identify functional groups (C-Br, C-N, alkyl stretches)KBr pellets, 4000–400 cm⁻¹ range
XRD Determine solid-state conformation and packingSingle-crystal analysis, SHELX refinement
HRMS Verify molecular weight and fragmentation pathwaysESI source, m/z accuracy < 5 ppm

Advanced: How can computational modeling (e.g., DFT) predict electronic properties and reactivity for pharmaceutical applications?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Reactivity Insights : Predict regioselectivity in electrophilic substitution (bromine as directing group) .

Advanced: How to resolve discrepancies between crystallographic data and NMR results for substituent effects?

Answer:

  • Variable-Temperature NMR : Probe dynamic effects (e.g., rotational barriers of the 3-methylbutyl group) in solution.
  • Conformational Analysis : Compare XRD-derived torsion angles with DFT-optimized structures .
  • Dynamic NMR : Use EXSY experiments to detect slow exchange processes .

Advanced: What strategies elucidate the impact of the 3-methylbutyl group on conformational dynamics in different states?

Answer:

  • Solid-State : XRD reveals restricted rotation due to crystal packing. For example, the butyl chain adopts a gauche conformation in crystals .
  • Solution-State : NOESY NMR detects through-space interactions between alkyl protons and aromatic rings, indicating flexibility .

Basic: How to design a scalable synthesis protocol while minimizing hazardous byproducts?

Answer:

  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer alkylation.
  • Catalyst Recycling : Immobilize bases on silica to reduce waste.
  • Byproduct Mitigation : Monitor intermediates via TLC and optimize stoichiometry to suppress di-alkylation .

Advanced: In SAR studies, how does bromine at the 4-position influence bioactivity compared to other halogens?

Answer:

  • Electron-Withdrawing Effect : Bromine increases electrophilicity at C-4, enhancing binding to nucleophilic residues (e.g., cysteine in enzymes).
  • Steric Effects : Compared to Cl or F, Br’s larger size may restrict access to hydrophobic pockets.
  • Case Study : Brominated pyrazoles show 2–3× higher antitumor activity vs. chloro analogs in MCF-7 cells .

Advanced: What methodologies assess thermal stability and decomposition pathways?

Answer:

  • TGA/DSC : Measure decomposition onset temperature (T₀) under N₂/O₂ atmospheres.
  • Pyrolysis-GC/MS : Identify volatile degradation products (e.g., HBr, isobutylene).
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) .

Basic: How to validate purity and monitor degradation during storage?

Answer:

  • HPLC : Use C18 columns (AQ-120Å, 5 µm) with acetonitrile/water gradients; retention time ~1.6 min .
  • Stability Studies : Store under argon at –20°C; track impurity formation via LC-MS over 6 months.

Advanced: What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Answer:

  • Disorder in Alkyl Chains : Apply SHELXL’s PART and AFIX commands to model split positions .
  • Twinned Crystals : Use TWIN/BASF instructions in SHELXL for data integration .
  • Residual Density : Constrain isotropic displacement parameters for bromine atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.